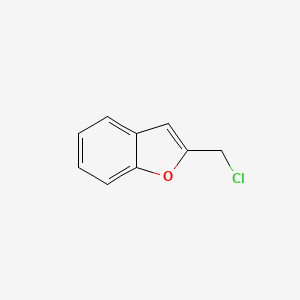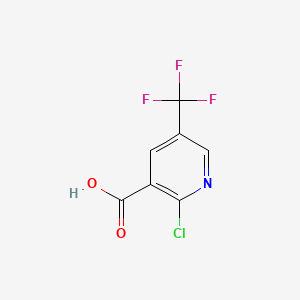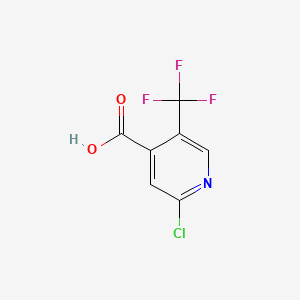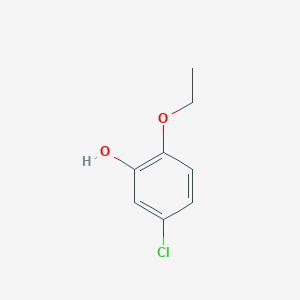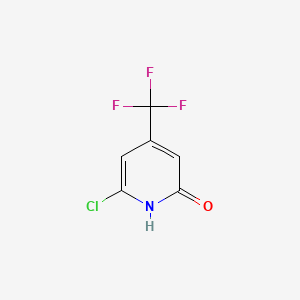
6-Chloro-4-(trifluoromethyl)pyridin-2-ol
概要
説明
6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3ClF3NO . It is a beige solid at room temperature .
Synthesis Analysis
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is characterized by the presence of a pyridine ring substituted with a hydroxy group at position 2, a trifluoromethyl group at position 4, and a chlorine atom at position 6 .Physical And Chemical Properties Analysis
6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a beige solid at room temperature . It has a molecular weight of 197.54 . The melting point is between 101-103 degrees Celsius .科学的研究の応用
Antimicrobial Activities and DNA Interaction
6-Chloro-4-(trifluoromethyl)pyridin-2-ol has been characterized for its antimicrobial activities. A study conducted by Evecen et al. (2017) investigated the molecule's interaction with DNA and its structural and spectroscopic properties, using techniques like FT-IR, NMR, and DFT calculations. The antimicrobial activities were tested using the minimal inhibitory concentration method, and the molecule's effect on pBR322 plasmid DNA was monitored by agarose gel electrophoresis experiments (Evecen, Kara, İdil, & Tanak, 2017).
Synthesis and Functionalization
- Halogen Shuffling in Pyridines : Mongin et al. (1998) described the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, highlighting its conversion into different derivates for further chemical manipulation (Mongin, Tognini, Cottet, & Schlosser, 1998).
- Preparation of Isomeric Halopyridinecarboxylic Acids : Cottet and Schlosser (2004) explored the functionalization of 2-chloro-4-(trifluoromethyl)pyridine at various positions, highlighting methods for preparing different carboxylic acids from this precursor (Cottet & Schlosser, 2004).
- Regioexhaustive Functionalization : The same authors also tested the concept of regioexhaustive functionalization on various chloro(trifluoromethyl)pyridines, converting them into carboxylic acids using different organometallic methods (Cottet & Schlosser, 2004).
Versatile Intermediate for Synthesis
6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a derivative of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, has been synthesized as a versatile building block for the synthesis of trifluoromethylated N-heterocycles. Channapur et al. (2019) investigated its reactions with 1,2- and 1,3-bisnucleophiles (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Other Applications
- Synthesis of Novel Hybrid Analogues : Jha and Ramarao (2017) synthesized novel triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, starting with 6-bromo-3-pyridinol and (3,5-bis (trifluoromethyl) phenyl) boronic acid. These compounds showed potential antibacterial and antifungal activities (Jha & Ramarao, 2017).
- Synthesis of Halopyridinecarboxylic Acids : Schlosser et al. (2006) focused on the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, producing high yields of carboxylic acids from various pyrimidines (Schlosser, Ondi, & Lefebvre, 2006).
Safety and Hazards
This compound is associated with several hazards. It is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and washing face, hands, and any exposed skin thoroughly after handling .
将来の方向性
Trifluoromethylpyridine (TFMP) and its intermediates, including 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Target of Action
It’s known that compounds with a -cf3 group can exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s suggested that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that halogen bonds can be involved in enumerable reactions, such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .
Result of Action
It’s suggested that molecules with a -cf3 group can enhance drug potency .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol . For instance, the compound should be stored at room temperature for optimal stability .
特性
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOPIRBGKBVIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607398 | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196153-11-3 | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



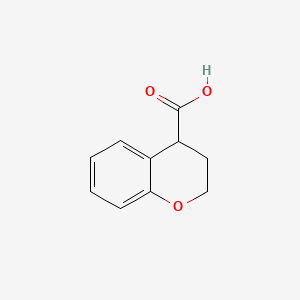
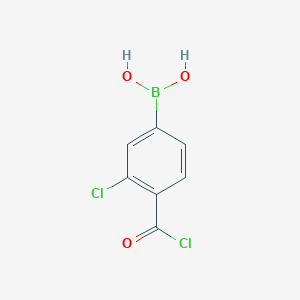
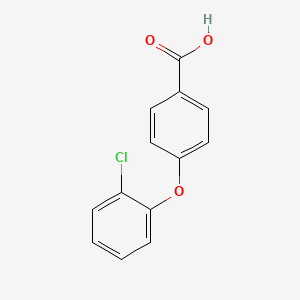
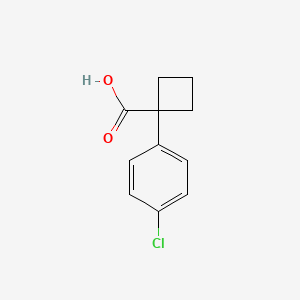
![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)



![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)

